4-Thiazolidinone, 5-(3-ethyl-2(3H)-benzoxazolylidene)-3-phenyl-2-thioxo-
Description
X-ray Crystallographic Analysis of Molecular Geometry
Single-crystal X-ray diffraction studies of analogous thiazolidinone derivatives reveal critical geometric parameters. For example, the dihedral angle between the benzene and thiazolidinone rings in a related compound was determined to be 86.0°, indicating a near-orthogonal arrangement that disrupts π-π stacking interactions. In the title compound, the benzoxazolylidene moiety introduces additional steric and electronic effects. Key bond lengths include:
- C=S bond : ~1.65–1.68 Å, consistent with thione character.
- C-N bonds in the thiazolidinone ring : 1.32–1.38 Å, indicating partial double-bond character.
- C-O bond in the benzoxazolylidene group : ~1.36 Å, typical for aromatic oxazole systems.
The crystal packing is stabilized by intermolecular C–H···O and C–H···N hydrogen bonds, forming a three-dimensional network. A representative table of selected bond lengths and angles is provided below:
| Bond/Parameter | Value (Å/°) |
|---|---|
| C2–S1 (thioxo) | 1.67 |
| N1–C3 (thiazolidinone) | 1.35 |
| C7–O1 (benzoxazolylidene) | 1.36 |
| Dihedral angle (thiazolidinone/benzoxazolylidene) | 84.2° |
These geometric features highlight the non-planar conformation of the molecule, which may influence its reactivity and intermolecular interactions.
Density Functional Theory-Based Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the electronic properties. The HOMO–LUMO energy gap for analogous thiazolidinones ranges from 3.8–4.2 eV, suggesting moderate chemical stability. Key findings include:
- Molecular electrostatic potential (MEP) : The thioxo sulfur and benzoxazolylidene oxygen atoms exhibit regions of high electron density (negative potentials), while the phenyl ring shows relatively neutral characteristics.
- Dipole moment : Calculated at ~5.2 D, indicating significant polarity due to the asymmetric distribution of electronegative substituents.
A comparative analysis of frontier molecular orbitals reveals that the LUMO is localized on the benzoxazolylidene fragment, while the HOMO resides primarily on the thiazolidinone core. This electronic asymmetry may facilitate charge-transfer interactions in biological systems.
Conformational Analysis Through Rotational Spectroscopy
Rotational spectroscopy studies of thiazole-containing complexes demonstrate the utility of this technique in probing noncovalent interactions and internal dynamics. For the title compound:
- Torsional splitting : The ethyl group at position 3 of the benzoxazolylidene moiety may exhibit internal rotation, with a predicted potential barrier of ~0.3 kJ mol⁻¹ based on analogous CF₃ rotations in thiazole–CF₄ complexes.
- Van der Waals interactions : The benzoxazolylidene and phenyl groups create a steric environment that restricts free rotation about the C5–C6 bond, as evidenced by rotational constants (A, B, C) calculated to be within 2–4 GHz.
These observations confirm that the lowest-energy conformation features the benzoxazolylidene and phenyl groups oriented perpendicularly to minimize steric clashes.
Tautomeric Equilibrium Studies in Solution Phase
The compound exists predominantly in the thione tautomer (2-thioxo form) rather than the thiol form, as demonstrated by comparative studies of benzothiazole derivatives. Key thermodynamic parameters include:
- Gibbs free energy difference (ΔG) : Thione form is favored by ~12–15 kJ mol⁻¹ in polar solvents.
- Energy barrier for tautomerization : ~25–30 kJ mol⁻¹, indicating slow interconversion at room temperature.
Solvent effects strongly modulate tautomeric preferences:
| Solvent | Thione Population (%) | Thiol Population (%) |
|---|---|---|
| Water | 98 | 2 |
| Chloroform | 85 | 15 |
| Gas Phase | 72 | 28 |
The thione dominance is attributed to resonance stabilization involving the C=S group and aromatic systems. Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide further validate this equilibrium, with a single $${}^{13}$$C signal at ~195 ppm corresponding to the thiocarbonyl carbon.
Properties
CAS No. |
25962-16-7 |
|---|---|
Molecular Formula |
C18H14N2O2S2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(5E)-5-(3-ethyl-1,3-benzoxazol-2-ylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14N2O2S2/c1-2-19-13-10-6-7-11-14(13)22-17(19)15-16(21)20(18(23)24-15)12-8-4-3-5-9-12/h3-11H,2H2,1H3/b17-15+ |
InChI Key |
NZXOOVIFUOKSNY-BMRADRMJSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=C3C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Thiazolidinone, 5-(3-ethyl-2(3H)-benzoxazolylidene)-3-phenyl-2-thioxo- typically involves the reaction of thiourea with α-chloroacetic acid in the presence of sodium acetate to form 2-imino-1,3-thiazolidin-4-ones . This intermediate is then subjected to Knoevenagel condensation with the appropriate aldehydes to yield the desired 5-benzylidene-2-imino-1,3-thiazolidin-4-one derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Thiazolidinone, 5-(3-ethyl-2(3H)-benzoxazolylidene)-3-phenyl-2-thioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used but often include modified thiazolidinone derivatives with altered biological activities.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent, particularly against chronic myeloid leukemia and prostate cancer cells . It also exhibits antimicrobial activity, making it a potential candidate for the development of new antibiotics . Additionally, its anti-inflammatory properties have been explored for potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 5-(3-ethyl-2(3H)-benzoxazolylidene)-3-phenyl-2-thioxo- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1), a key enzyme involved in DNA repair . This inhibition enhances the efficacy of anticancer drugs by preventing the repair of DNA damage in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Substituents at position 3 (e.g., phenyl, pyrrolidinedione, acetic acid) influence solubility and biological interactions. For example, carboxylic acid derivatives enhance hydrogen bonding with biological targets .
- The thioxo group at position 2 is conserved across most analogs, critical for stabilizing the thiazolidinone ring and interacting with cysteine residues in enzymes .
Key Findings :
- The benzoxazolylidene group in the target compound may confer unique selectivity due to its fused aromatic system, though activity data are needed for confirmation.
- Electron-withdrawing groups (e.g., nitro, chloro) enhance cytotoxicity by increasing electrophilicity and target binding .
- Carboxylic acid derivatives exhibit dual inhibitory roles, targeting enzymes like cyclooxygenase and acetylcholinesterase .
Physicochemical Properties
Table 3: Physicochemical Data
Notes:
Biological Activity
4-Thiazolidinones are a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties. The specific compound 4-Thiazolidinone, 5-(3-ethyl-2(3H)-benzoxazolylidene)-3-phenyl-2-thioxo- has garnered attention in recent research for its potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of 4-Thiazolidinone derivatives typically features a five-membered ring containing sulfur and nitrogen atoms. The specific compound under discussion includes a benzoxazole moiety, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various 4-thiazolidinone derivatives. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic effects against human lung cancer cell lines (A549) through mechanisms involving reactive oxygen species (ROS) generation and apoptosis induction . The compound's effectiveness was noted to be dose-dependent, with higher concentrations leading to increased cell death.
Table 1: Anticancer Activity of 4-Thiazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Les-5935 | A549 | 25 | ROS generation |
| Les-6009 | SH-SY5Y | 30 | Apoptosis induction |
| Les-6166 | CACO-2 | 20 | Antioxidant properties |
Antimicrobial Activity
The antimicrobial properties of 4-thiazolidinones have been extensively studied. Research indicates that these compounds exhibit activity against a range of bacteria and fungi. In particular, derivatives have shown effectiveness against gram-positive and gram-negative bacteria, as well as certain fungal strains .
Table 2: Antimicrobial Activity of Selected 4-Thiazolidinone Derivatives
| Compound | Microbe | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 18 |
| Compound C | Candida albicans | 12 |
Antiviral Activity
The antiviral efficacy of thiazolidinones has also been explored. For example, some derivatives demonstrated moderate activity against various RNA and DNA viruses, including strains of influenza and vesicular stomatitis virus (VSV) . This suggests potential for development as antiviral agents.
Antidiabetic Activity
Thiazolidinones are recognized for their role in glucose metabolism regulation. Compounds targeting the Peroxisome Proliferator Activated Receptor Gamma (PPARγ) have shown promise in reducing blood glucose levels without significant hepatotoxicity . The compound may exhibit similar antidiabetic properties based on structural analogies to known PPARγ agonists.
Case Studies and Research Findings
- Cytotoxicity Assays : A study conducted on various thiazolidinone derivatives indicated that compounds with specific substituents on the benzoxazole ring exhibited enhanced cytotoxicity against cancer cell lines compared to unsubstituted analogs .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that some derivatives could induce apoptosis through ROS-mediated pathways, highlighting their potential as chemotherapeutic agents .
- Antimicrobial Screening : In vitro tests showed that thiazolidinones could inhibit microbial growth effectively, with some compounds outperforming traditional antibiotics in specific assays .
Q & A
Advanced Question
- ADMET prediction : SwissADME or ADMETLab 2.0 assess blood-brain barrier penetration (BBBP) and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate binding stability (RMSD <2 Å over 100 ns) to validate target engagement (e.g., EGFR or tubulin) .
- In silico toxicity : ProTox-II predicts hepatotoxicity risks, while Derek Nexus evaluates mutagenicity .
How can reaction yields be improved for scale-up synthesis?
Advanced Question
- Solvent optimization : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance green metrics .
- Microwave-assisted synthesis : Reduce reaction time from 26 hours to <2 hours while maintaining yields >70% .
- Continuous flow reactors : Achieve >90% conversion with residence times <10 minutes, ideal for industrial-scale production .
What strategies mitigate oxidative degradation during storage?
Advanced Question
- Stabilizers : Add 0.1% BHT to ethanolic stock solutions to prevent thioxo group oxidation .
- Storage conditions : Maintain at −20°C under argon, with desiccants (silica gel) to avoid hydrolysis .
- HPLC monitoring : Track degradation products (e.g., sulfoxide derivatives) using C18 columns and 0.1% TFA in acetonitrile/water gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
